molecular formula C11H13FN2O B8433105 2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol CAS No. 722539-10-8

2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol

Cat. No.: B8433105
CAS No.: 722539-10-8
M. Wt: 208.23 g/mol
InChI Key: QQVXYSTVONVQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

722539-10-8

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

2-[(5-fluoro-1H-indol-7-yl)methylamino]ethanol

InChI

InChI=1S/C11H13FN2O/c12-10-5-8-1-2-14-11(8)9(6-10)7-13-3-4-15/h1-2,5-6,13-15H,3-4,7H2

InChI Key

QQVXYSTVONVQML-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)CNCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2-aminoethanol (1.93 mL, 32.0 mmol) followed by acetic acid (2.01 mL, 48.0 mmol) to a solution of 5-fluoro-1H-indole-7-carbaldehyde (2.6 g, 16.0 mmol) in 1,2-dichloroethane (40 mL). Stir at room temperature for 15 minutes. Add sodium triacetoxyborohydride (4.07 g, 19.2 mmol) portionwise. Stir the reaction mixture at room temperature for 3 hours. Add saturated aqueous sodium bicarbonate (100 mL) slowly followed by 1 N NaOH to pH ˜9. Extract with ethyl acetate (100 mL×3). Wash the organic phase with saturated aqueous sodium chloride (200 mL×2), dry over sodium sulfate, and concentrate under reduced pressure to provide the desired compound as a pale yellow solid (3.2 g, 96%).
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
4.07 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Yield
96%

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